5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]
Description
5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene moiety connected via a spiro carbon to a piperidine ring. The indene system is partially hydrogenated (2,3-dihydro), reducing aromaticity and introducing conformational rigidity. The methyl group at position 5 enhances steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
6-methylspiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-11-2-3-13-12(10-11)4-5-14(13)6-8-15-9-7-14/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITXHJMDLKPPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A widely employed strategy involves the condensation of 3-methyl-2,6-diarylpiperidin-4-one with indene-derived precursors. This method adapts principles from spirocyclic benzimidazole synthesis, where o-phenylenediamine is replaced with indene-containing nucleophiles. The reaction proceeds via nucleophilic attack at the carbonyl carbon of the piperidin-4-one, followed by dehydration to form the spiro junction.
Key Conditions :
Optimization Insights
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Substituent Effects : Bulky aryl groups at the 2- and 6-positions of the piperidin-4-one enhance regioselectivity by favoring equatorial orientation during spirocyclization.
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Purification : Recrystallization from ethanol/DMF (1:1) improves purity to >95% (HPLC).
Multi-component Reactions (MCRs)
Ultrasonic-assisted One-pot Synthesis
MCRs under ultrasonic irradiation offer rapid access to spirocycles. A modified protocol using indene-1-carbaldehyde, methylamine, and ethyl acetoacetate achieves the target compound in a single step.
Procedure :
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Combine equimolar indene-1-carbaldehyde, methylamine, and ethyl acetoacetate in ethanol.
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Add piperidine (10 mol%) and irradiate ultrasonically (40 kHz, 60°C) for 2 hours.
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Isolate via vacuum filtration; purify by recrystallization.
Outcomes :
Mechanistic Pathway
The reaction proceeds through:
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Knoevenagel condensation between aldehyde and acetoacetate.
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Michael addition of methylamine to the α,β-unsaturated intermediate.
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Tautomerization and intramolecular cyclization to form the spiro system.
Cyclization via Alkylation
Spiroannulation with Dihaloalkanes
Spiro rings are constructed by treating 5-methylindene-1-amine with 1,4-dibromobutane under basic conditions.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Substrate | 5-methylindene-1-amine (1.0 equiv) |
| Alkylating Agent | 1,4-dibromobutane (1.2 equiv) |
| Base | NaH (2.5 equiv) |
| Solvent | DMF, anhydrous |
| Temperature | 90°C, 12 hours |
| Yield | 58% |
Side Reactions :
Reductive Amination Approaches
Two-step Synthesis
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Imine Formation : React 5-methylindene-1-carbaldehyde with 4-aminopiperidine in methanol (rt, 4 hours).
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Reduction : Use NaBH₃CN (1.5 equiv) in THF at 0°C to rt.
Results :
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Overall Yield : 65–70%.
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Purity : 98% (¹H NMR).
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Advantage : Avoids high-temperature steps, suitable for heat-sensitive substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Condensation | 60–75 | 95 | 18–24 h | Moderate |
| MCR (Ultrasonic) | 82 | 97 | 2 h | High |
| Alkylation | 58 | 90 | 12 h | Low |
| Reductive Amination | 65–70 | 98 | 6 h | High |
Critical Observations :
-
MCRs provide the best balance of yield and time efficiency but require specialized equipment.
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Reductive Amination offers superior purity and scalability for industrial applications.
Troubleshooting and Best Practices
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
5-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] with structurally related spirocyclic compounds, focusing on substitutions, biological activity, and physicochemical properties.
Structural Analogs and Derivatives
Table 1: Key Structural Modifications and Properties
Key Observations:
Substituent Position and Activity :
- The 6-chloro-5-methyl derivative exhibits acute oral toxicity (H302) and irritancy, likely due to increased electrophilicity from the chlorine atom .
- The 5-alkoxy-(3R)-hydroxy analog demonstrates moderate renin inhibition, suggesting that polar substituents (e.g., hydroxyl, alkoxy) enhance target binding .
tert-Butyl carbamates (e.g., ) serve as protecting groups for piperidine nitrogen, enabling selective functionalization in synthetic routes .
Hazard Profiles: Chlorinated analogs (e.g., 6-chloro-5-methyl) require stringent safety protocols due to acute toxicity and respiratory hazards (H335) . Data gaps exist for non-chlorinated derivatives, emphasizing the need for thorough toxicological assessments.
Physicochemical Properties
Table 2: Physical and Chemical Data
Biological Activity
5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] is characterized by its spirocyclic framework, which is known to influence its biological properties. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its reactivity and biological interactions .
The biological activity of 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects. Preliminary studies suggest that the compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties .
Anticancer Activity
Research indicates that 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] has significant antiproliferative effects against various cancer cell lines. For instance:
- A549 Human Lung Cancer Cells : The compound demonstrated a notable ability to inhibit cell growth at varying concentrations, with a reported cell growth control of approximately 50% at 50 μg/mL .
- SH-SY5Y Neuroblastoma Cells : Further testing revealed even more promising results in inhibiting cell proliferation compared to A549 cells .
These findings suggest that the compound may disrupt critical interactions in cancer pathways, possibly involving the MDM2-p53 interaction .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its unique structure allows it to interact with microbial enzymes or cellular components, potentially leading to effective inhibition of microbial growth .
Research Findings and Case Studies
A systematic study on the structure-activity relationships (SAR) of similar compounds has provided insights into the biological potential of 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]. Notably:
| Compound | Cell Line | Concentration (μg/mL) | Growth Control (%) |
|---|---|---|---|
| 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] | A549 | 50 | ~50 |
| 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] | SH-SY5Y | 50 | Higher than A549 |
These results highlight the compound's potential as a therapeutic agent in oncology.
Future Directions
Further research is warranted to elucidate the precise mechanisms by which 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a drug candidate. Additionally, studies focusing on its interactions with specific molecular targets will enhance our understanding of its therapeutic potential.
Q & A
Q. What are the key structural features and IUPAC nomenclature of 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]?
Answer: The compound features a spirocyclic system where an indene moiety (a bicyclic structure with one aromatic ring) is fused to a piperidine ring via a shared spiro carbon atom. The "2,3-dihydro" designation indicates partial saturation of the indene ring. The IUPAC name is derived from the parent spiro[indene-1,4'-piperidine] system, with a methyl substituent at position 5. Key
Q. What synthetic methodologies are commonly employed for the synthesis of 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine], and what are their mechanistic considerations?
Answer: A standard approach involves spirocyclization of indene derivatives with piperidine precursors. For example:
- Step 1 : React indene with a substituted piperidine (e.g., tert-butyl piperidine carboxylate) under catalytic conditions (e.g., palladium or acid catalysis) to form the spirocyclic core.
- Step 2 : Introduce the methyl group via alkylation or cross-coupling reactions.
Mechanistically, the spirocyclization proceeds through a nucleophilic attack or transition-metal-mediated coupling. Protecting groups (e.g., tert-butyl carbamate) are often used to stabilize intermediates .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Answer:
- HRMS : Confirms molecular weight (e.g., observed m/z 346.2166 for a fluorinated analog ).
- NMR : ¹H/¹³C NMR resolves spiro carbon connectivity and substituent positions.
- HPLC/UPLC : Assesses purity (>95% is typical for research-grade material ).
- X-ray crystallography : Validates stereochemistry for crystalline derivatives .
Q. What are the primary safety considerations and recommended handling protocols for this compound in laboratory settings?
Answer: While full toxicological data are limited, standard precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection (GHS Category 2A for eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation risk ).
- Storage : Keep in sealed containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How do substituent variations on the spiro[indene-piperidine] scaffold influence its physicochemical properties and bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl, F) : Enhance metabolic stability but may reduce solubility. For example, 6-chloro-5-methyl derivatives show improved pharmacokinetic profiles .
- Aromatic substitutions : Fluorine at position 5 or 6 (e.g., 5-fluorospiro[indene-1,4'-piperidine]) increases binding affinity to targets like vesicular acetylcholine transporters (VAChT) in PET imaging .
- Steric effects : tert-Butyl carbamate protecting groups facilitate synthetic manipulation while maintaining spirocyclic rigidity .
Q. What strategies can be employed to resolve contradictions in pharmacological data observed across different studies involving spiro[indene-piperidine] derivatives?
Answer:
- Dose-response standardization : Ensure consistent molar concentrations across assays.
- Orthogonal validation : Combine in vitro binding assays (e.g., GPCR activity ) with in vivo imaging (e.g., ¹¹C-PET tracers ).
- Structural analogs : Synthesize and test derivatives (e.g., GB88, a spirobenzovesamicol analog) to isolate structure-activity relationships (SAR) .
Q. What experimental approaches are suitable for investigating the metabolic stability and in vivo pharmacokinetics of 5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine] derivatives?
Answer:
- Microsomal assays : Use liver microsomes to assess CYP450-mediated degradation.
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes for tracking metabolite formation.
- LC-MS/MS : Quantify plasma/tissue concentrations over time. For example, fluorinated analogs demonstrated >90% stability in rodent models .
Q. How can computational chemistry tools be integrated with experimental data to predict and optimize the target engagement of modified spiro[indene-piperidine] analogs?
Answer:
- Molecular docking : Screen analogs against crystal structures of targets (e.g., VAChT or GPCRs ).
- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability.
- MD simulations : Predict conformational flexibility of the spirocyclic core under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
